molecular formula C20H26N2O3S2 B11350870 N-(2,6-diethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

N-(2,6-diethylphenyl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B11350870
M. Wt: 406.6 g/mol
InChI Key: PXCTUXYHTFLQGS-UHFFFAOYSA-N
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Description

N-(2,6-DIETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of piperidine carboxamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-DIETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group, and finally the attachment of the thiophene-2-sulfonyl and 2,6-diethylphenyl groups. Common reagents used in these steps include amines, carboxylic acids, and sulfonyl chlorides, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-DIETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while reduction of the carboxamide group may produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its unique structural properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-DIETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-DIETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other piperidine carboxamides, such as:
    • N-(2,6-DIMETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE
    • N-(2,6-DIETHYLPHENYL)-1-(FURAN-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2,6-DIETHYLPHENYL)-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE lies in its specific structural features, such as the presence of the thiophene-2-sulfonyl group and the 2,6-diethylphenyl group, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C20H26N2O3S2

Molecular Weight

406.6 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H26N2O3S2/c1-3-15-8-5-9-16(4-2)19(15)21-20(23)17-10-6-12-22(14-17)27(24,25)18-11-7-13-26-18/h5,7-9,11,13,17H,3-4,6,10,12,14H2,1-2H3,(H,21,23)

InChI Key

PXCTUXYHTFLQGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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